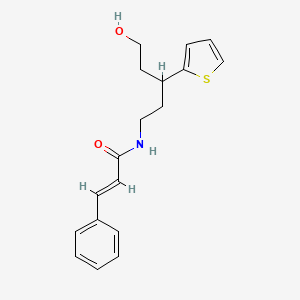

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide

Description

Historical Context of Cinnamamide Derivatives in Bioactive Compound Discovery

Cinnamamide derivatives, derived from cinnamic acid, have been extensively studied for their diverse biological activities. Cinnamic acid itself, isolated from cinnamon bark, features a benzene ring, an α,β-unsaturated carbonyl group, and a carboxylic acid moiety, which serve as modifiable sites for synthetic optimization. Replacing the carboxylic acid with an amide group (yielding cinnamamides) improves metabolic stability and membrane permeability while retaining bioactivity. For example, morpholine-containing cinnamamides synthesized via Schotten-Baumann reactions exhibited potent antimicrobial and antioxidant properties, with IC50 values against Staphylococcus aureus comparable to standard antibiotics.

Recent studies highlight cinnamamide’s role in anticancer drug design. Lima et al. reported cinnamamide derivatives with 1,2,3-triazolic moieties (e.g., compound 42a ) suppressing B16-F10 melanoma cell migration by 86% at 100 µmol/L, outperforming control treatments. Similarly, Yang et al. identified cinnamamide-based compounds (e.g., 60 ) inducing apoptosis in leukemia (HL-60) cells at 20 µM, attributed to mitochondrial accumulation and α,β-unsaturated ketone substituents. These findings underscore cinnamamide’s versatility as a scaffold for developing antiproliferative agents.

Table 1: Bioactive Cinnamamide Derivatives and Their Applications

| Compound ID | Biological Activity | Target | Key Structural Features |

|---|---|---|---|

| 42a | Antimetastatic | B16-F10 cells | 1,2,3-Triazolic moiety |

| 60 | Antileukemic | HL-60 cells | α,β-Unsaturated ketone |

| 4a–j | Antimicrobial | S. aureus | Morpholine substitution |

Rationale for Structural Modification: Thiophene and Hydroxypentyl Motif Integration

The incorporation of thiophene into this compound aligns with its recognition as a privileged pharmacophore in drug discovery. Thiophene’s sulfur atom enhances hydrogen bonding and π-π stacking with biological targets, while its planar structure improves binding affinity. For instance, thiophene-based FDA-approved drugs like clopidogrel (antiplatelet) and dorzolamide (antiglaucoma) exploit these properties for target engagement. In the context of cinnamamides, thiophene substitution at the pentyl chain introduces electronic diversity, potentially modulating interactions with enzymes or receptors involved in inflammation or cancer progression.

The hydroxypentyl side chain addresses solubility challenges common to aromatic compounds. The hydroxyl group facilitates hydrogen bonding with aqueous environments, improving pharmacokinetic profiles. This modification mirrors strategies used in oxetane-containing drugs, where polar motifs reduce LogD values and enhance metabolic stability. For example, replacing a phenyl ring with a pyridine in fenebrutinib lowered hepatotoxicity by altering physicochemical properties. Similarly, the hydroxypentyl moiety in this compound may mitigate off-target effects while maintaining bioactivity.

Synthetic routes to such hybrids often involve Gewald or Paal–Knorr reactions for thiophene formation, followed by amide coupling. For instance, coupling thiophene-containing acid chlorides with hydroxypentyl amines under Schotten-Baumann conditions yields target compounds with >70% efficiency. These methods enable precise control over stereochemistry and substituent placement, critical for optimizing therapeutic efficacy.

Structural Analysis:

- Thiophene Motif: Enhances electron density and metabolic stability via sulfur-mediated interactions.

- Hydroxypentyl Chain: Balances lipophilicity and solubility, favoring blood-brain barrier penetration or aqueous dispersion.

- Cinnamamide Core: Provides a rigid scaffold for substituent display, critical for target recognition.

Properties

IUPAC Name |

(E)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c20-13-11-16(17-7-4-14-22-17)10-12-19-18(21)9-8-15-5-2-1-3-6-15/h1-9,14,16,20H,10-13H2,(H,19,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXNYSIMCBWHRN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Attachment of the Cinnamamide Moiety: The final step involves the coupling of the thiophene derivative with cinnamic acid or its derivatives, typically using amide bond formation reactions facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, NaBH4

Substitution: Bromine, nitric acid

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of halogenated or nitrated thiophene derivatives

Scientific Research Applications

Tyrosinase Inhibition

One of the most significant applications of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide is its role as a synthetic inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders and developing cosmetic products aimed at skin lightening.

- Mechanism of Action : The compound exhibits a competitive inhibition mechanism against tyrosinase, with reported IC50 values indicating strong inhibitory activity. For instance, similar compounds have shown IC50 values ranging from 0.006 µM to 3.88 µM, demonstrating a robust capacity to inhibit both monophenolase and diphenolase activities of the enzyme .

Antioxidant Properties

This compound has been observed to possess significant antioxidant properties. This is particularly relevant in the context of neuroprotection and the management of oxidative stress-related conditions.

- Research Findings : The compound has shown the ability to scavenge free radicals effectively, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. This antioxidative profile suggests potential applications in neurodegenerative diseases such as Parkinson's disease, where oxidative stress plays a critical role .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of cinnamamide derivatives, including this compound. Compounds within this class have demonstrated varying degrees of antibacterial and antifungal activities.

- Case Study : A study evaluating synthetic cinnamides showed that certain derivatives exhibited significant antibacterial effects against common pathogens, suggesting that this compound could be explored further for its antimicrobial properties .

Case Study 1: Neuroprotective Effects

In vitro and in vivo studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative damage. These findings support the compound's potential as a therapeutic agent for neurodegenerative diseases.

- Experimental Design : In one study, neuronal cell lines treated with the compound showed reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .

Case Study 2: Skin Lightening Formulations

The efficacy of this compound as a skin-lightening agent was evaluated through clinical trials involving subjects with hyperpigmentation.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cinnamamide Derivatives

Structural and Functional Insights

Thiophene vs. Thiazole/Pyrrole Moieties :

The thiophene ring in the target compound may enhance π-π stacking interactions with biological targets compared to pyrrole analogs (e.g., 3-formylpyrrole in Fusarium incarnatum) . However, thiazole-containing derivatives (e.g., N-(4-phenylthiazol-2-yl)cinnamamide) exhibit distinct anti-tumor mechanisms, likely due to thiazole’s nitrogen-sulfur heterocycle improving binding affinity to kinase domains .Hydroxyalkyl Chain Modifications :

The 5-hydroxy-pentyl chain in the target compound contrasts with the branched hydroxyalkyl groups in cardioprotective derivatives like Compound 5. The linear chain may improve solubility, while the thiophene substitution could reduce metabolic degradation compared to simpler alkyl chains .Synthetic Accessibility :

Similar to compound 10b , the target molecule could be synthesized via carbodiimide-mediated amide coupling (e.g., EDC•HCl/HOBt). However, introducing the thiophene moiety may require additional steps for heterocyclic ring functionalization.

Pharmacological Potential

Antioxidant/Anti-inflammatory Activity :

Thiophene-containing compounds, such as those isolated from Pleurotus species, demonstrate radical-scavenging properties . The target compound’s thiophene and hydroxy groups may synergize to enhance these effects.Cardioprotective vs. Anti-tumor Profiles : While Compound 5’s cardioprotection is linked to its hydroxyalkyl chain , the target compound’s thiophene could redirect bioactivity toward anti-inflammatory pathways. Conversely, thiazole-based cinnamamides (e.g., ) prioritize cytotoxicity, suggesting substituent-driven target specificity.

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide is a derivative of cinnamic acid, which has garnered attention for its diverse biological activities. This compound is part of a larger class of cinnamic acid derivatives that have been studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Compounds similar to cinnamamide derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling .

- Antioxidant Activity : Cinnamamide derivatives can activate the Nrf2/ARE pathway, leading to increased expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 .

Antimicrobial Activity

Cinnamic acid derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and fungal pathogens such as Candida albicans.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | S. aureus |

| Cinnamic Acid Derivative 1 | 726.36 | Candida albicans |

| Cinnamic Acid Derivative 2 | 550.96 | Aspergillus flavus |

Anticancer Activity

Research indicates that cinnamic acid derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with structural similarities to this compound have shown efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits low cytotoxicity in normal human cell lines while maintaining significant efficacy against cancerous cells.

- In Vivo Efficacy : Animal models treated with cinnamic acid derivatives showed reduced tumor sizes and improved survival rates compared to control groups, highlighting the therapeutic potential of these compounds in cancer treatment.

Q & A

Basic: What are the recommended synthetic routes for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step condensation reaction. For example, thiophene-containing intermediates (e.g., 5-hydroxy-3-(thiophen-2-yl)pentylamine) can be reacted with cinnamoyl chloride derivatives under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key parameters include:

- Temperature control : Maintain 0–5°C during acyl chloride addition to prevent side reactions.

- Solvent selection : Use anhydrous acetone or dichloromethane to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity (>95% by HPLC) .

Characterization via -NMR (amide proton at δ 8.2–8.5 ppm) and IR (C=O stretch at ~1650 cm) confirms successful synthesis .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify backbone connectivity (e.g., thiophene protons at δ 6.8–7.2 ppm, cinnamoyl doublet at δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 334.4 for CHNOS) .

- X-ray Crystallography : For crystalline derivatives, SHELX software resolves bond angles and stereochemistry .

- HPLC-PDA : Quantify purity (>98%) using C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values across assays)?

Methodological Answer:

Discrepancies may arise from assay conditions or target specificity. To address this:

Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

Control for solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Validate targets : Perform competitive binding assays (e.g., fluorescence polarization for enzyme inhibition) and compare with known inhibitors (e.g., methamphetamine for dopamine reuptake studies) .

Statistical rigor : Use triplicate measurements and ANOVA to assess significance .

Advanced: What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Analog synthesis : Modify the thiophene ring (e.g., 3-thiophene substitution) or cinnamoyl moiety (e.g., para-fluoro derivatives) to assess bioactivity shifts .

- Computational modeling : Use Schrödinger Suite or AutoDock to predict binding affinities to targets like dopamine transporters .

- Pharmacophore mapping : Identify critical hydrogen-bond donors (e.g., hydroxyl group) and hydrophobic regions (thiophene ring) using MOE software .

- In vitro validation : Test analogs in parallel assays (e.g., antimicrobial disk diffusion, MTT cytotoxicity) to correlate structural changes with activity .

Basic: How can researchers evaluate the environmental impact of this compound during disposal?

Methodological Answer:

- Degradation studies : Perform photolysis (UV light, 254 nm) and hydrolysis (pH 4–9 buffers) to assess stability .

- Ecotoxicity assays : Use Daphnia magna (48-hour LC) and Vibrio fischeri (bioluminescence inhibition) to quantify aquatic toxicity .

- Waste treatment : Incinerate at >800°C with alkaline scrubbers to neutralize sulfur oxides .

Advanced: What methodologies are recommended for investigating its mechanism of action in neurological pathways?

Methodological Answer:

Receptor binding assays : Radiolabeled -dopamine competition studies in synaptosomes .

Electrophysiology : Patch-clamp recordings to measure dopamine transporter inhibition in transfected CHO cells .

Metabolomics : LC-MS/MS profiling of neurotransmitter levels (e.g., dopamine, serotonin) in murine brain homogenates .

Behavioral studies : Open-field tests in mice to correlate locomotor activity with dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.